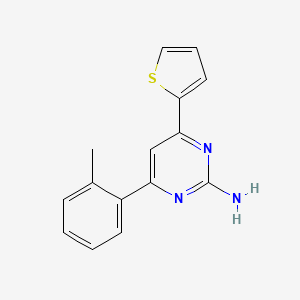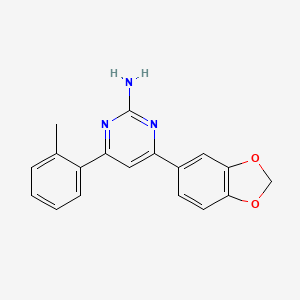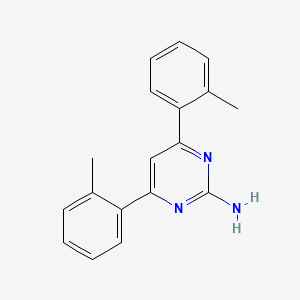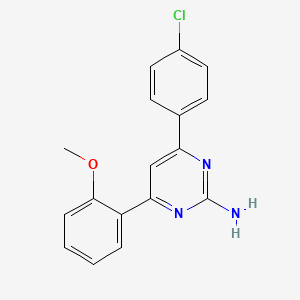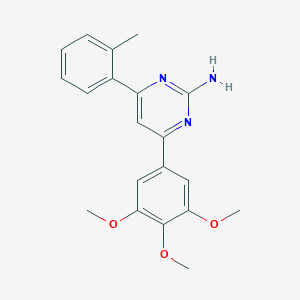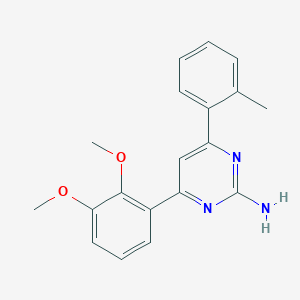
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine (DMPPM) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. DMPPM has been found to possess a range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
科学研究应用
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific research areas. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been studied for its potential applications in the treatment of certain types of cancer, as well as for its ability to modulate the activity of certain ion channels in the brain. Additionally, this compound has been studied for its potential to treat inflammation and pain, as well as for its potential applications in the treatment of Alzheimer’s disease.
作用机制
The exact mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound works by inhibiting the enzyme COX-2, which is involved in the production of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and pain. By inhibiting the production of prostaglandins, this compound is thought to reduce inflammation and pain. Additionally, this compound has been found to modulate the activity of certain ion channels in the brain, which may be involved in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been found to modulate the activity of certain ion channels in the brain, which may be involved in the treatment of certain neurological disorders. Additionally, this compound has been found to possess anti-cancer properties and to possess neuroprotective effects.
实验室实验的优点和局限性
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. Additionally, this compound has been found to possess a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound also has some limitations. For example, it is not very stable, which can make it difficult to store and use in experiments. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of potential future directions for the study of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its potential applications in the treatment of certain types of cancer. Additionally, further research could be conducted to investigate the potential of this compound to modulate the activity of certain ion channels in the brain, as well as its potential applications in the treatment of Alzheimer’s disease. Additionally, further research could be conducted to investigate the potential of this compound to treat inflammation and pain. Finally, further research could be conducted to investigate the potential of this compound to act as an inhibitor of the enzyme COX-2.
合成方法
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized by the condensation of ethyl 2-methyl-6-chloropyrimidine-4-carboxylate with 2,3-dimethoxyphenol in the presence of a base such as sodium hydroxide. This reaction requires a temperature of 200-210°C and a reaction time of 1-2 hours. The resulting product is a white solid, which can be purified by recrystallization from a mixture of methanol and dichloromethane.
属性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-4-5-8-13(12)15-11-16(22-19(20)21-15)14-9-6-10-17(23-2)18(14)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIRYNPZACUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)
